Home > Products > Screening Compounds P127669 > N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE -

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

Catalog Number: EVT-4681409
CAS Number:
Molecular Formula: C16H13ClFN3O2S
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides (5a-m)

  • Compound Description: This series of thirteen novel acetohydrazides was designed as potential small molecule activators of procaspase-3 for antitumor activity. [] The compounds were synthesized based on structural features of PAC-1, the first procaspase-3 activator, and oncrasin-1, a potential anticancer agent. [] Specifically, compound 5e showed strong cytotoxicity against various cancer cell lines, significantly greater than both PAC-1 and oncrasin-1. []
  • Relevance: While containing the shared 1-(4-chlorobenzyl) substituent with the target compound N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide, this series explores antitumor activity through a different mechanism (procaspase-3 activation) and features distinct heterocyclic scaffolds (indole, quinazolinone) compared to the pyrazole and sulfonamide moieties in the target compound. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids

  • Compound Description: These novel compounds incorporate a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide core structure and include fused 1,4-dihydropyridines, such as acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. [] The synthesis involved a one-pot multi-component reaction with various reagents like dimedone and 5-methyl-2,4-dihydro-3H-pyrazol-3-one. []
  • Relevance: Although this series shares the 1-phenyl-1H-pyrazol-3-yl moiety with N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide, it notably differs in the absence of the sulfonamide group and the presence of a phenoxy linker and diverse fused dihydropyridine systems, indicating exploration of different biological targets. []

N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775)

  • Compound Description: Developed as a potential therapeutic for cognitive impairment, this compound is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). [] It demonstrates improved plasma stability, brain levels, and efficacy in behavioral cognition models compared to its predecessor, compound SEN15924 (WAY-361789). []

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

  • Compound Description: This series of compounds was designed to inhibit tubulin polymerization, a key target for anticancer therapies. [] These derivatives incorporate a central N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide scaffold and exhibit potent in vitro antiproliferative activity against various cancer cell lines. []
  • Compound Description: This series of compounds was investigated as p21-activated kinase 4 (PAK4) inhibitors for potential anticancer activity. [] These derivatives feature a central quinazoline-2,4-diamine core structure with varying piperidine or piperazine substituents and a 5-cyclopropyl-1H-pyrazol-3-yl group. [] Compounds 8d and 9c exhibited potent PAK4 inhibitory activity and effectively suppressed the proliferation, migration, and invasion of A549 lung cancer cells. []
  • Relevance: This series, while sharing the pyrazole moiety with N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide, utilizes it as a substituent on a quinazoline core, a structural feature absent in the target compound. The presence of the 5-cyclopropyl group on the pyrazole, the piperidine/piperazine substitutions, and the overall quinazoline scaffold suggest a different binding mode and biological activity profile compared to N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: Developed as a potential alternative to clopidogrel, SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist, making it a promising candidate for preventing platelet aggregation and thrombosis. [] It exhibits potent in vivo antiplatelet and antithrombotic activities. []
  • Relevance: This compound shares the pyrazole moiety with N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide but lacks the sulfonamide group and 4-chlorobenzyl substituent. The presence of the pyridazine, indole, and piperazine rings in SAR216471 indicates a distinct structural framework and pharmacological profile compared to the target compound, suggesting a different target and mechanism of action. []

Properties

Product Name

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-FLUORO-1-BENZENESULFONAMIDE

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-fluorobenzenesulfonamide

Molecular Formula

C16H13ClFN3O2S

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C16H13ClFN3O2S/c17-13-3-1-12(2-4-13)11-21-10-9-16(19-21)20-24(22,23)15-7-5-14(18)6-8-15/h1-10H,11H2,(H,19,20)

InChI Key

PGMPJBHAYVQOCV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.